molecular formula C9H12N2O2 B15296597 Ethyl 6-amino-5-methylnicotinate

Ethyl 6-amino-5-methylnicotinate

Cat. No.: B15296597
M. Wt: 180.20 g/mol
InChI Key: BHMUIZNAYRIQLZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-methylnicotinate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the nicotinic acid core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 6-methylnicotinic acid with ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-amino-5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the production of dyes, coatings, and plastics

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that result in physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-methylnicotinate is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the nicotinic acid core. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6-amino-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

BHMUIZNAYRIQLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)N

Origin of Product

United States

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